Einecs 281-023-5
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 56,703 compounds with well-defined structures and commercial relevance . Based on general EINECS classification, it is presumed to be a commercial chemical with established industrial or research utility. Comparative analyses with structurally or functionally analogous compounds can elucidate its unique properties and applications.
Properties
CAS No. |
83846-47-3 |
|---|---|
Molecular Formula |
C21H30N4O5S |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid;piperidine |
InChI |
InChI=1S/C16H19N3O5S.C5H11N/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20;1-2-4-6-5-3-1/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22);6H,1-5H2/t12-;/m0./s1 |
InChI Key |
KUGNYFGDSOKESY-YDALLXLXSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O.C1CCNCC1 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 281-023-5 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization.
Reaction Conditions: These reactions often require specific catalysts, temperature control, and pH adjustments to ensure the desired product is obtained.
Industrial Production: Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Einecs 281-023-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogens or other reactive groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 281-023-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Einecs 281-023-5 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
EINECS compounds are often compared using computational tools like the Tanimoto index , which quantifies structural similarity based on molecular fingerprints . For instance:
- Threshold : Compounds with ≥70% Tanimoto similarity (via PubChem 2D fingerprints) are considered analogs .
- Coverage : A small subset of labeled compounds (e.g., 1,387 from REACH Annex VI) can cover >20× more EINECS substances via similarity networks .
Example Comparison (Modeled After ):
Functional Analogs
Compounds may share industrial applications despite structural differences. For example:
- Bioavailability : ERGO reference substances (28 compounds) overlap significantly with EINECS in bioavailability-related properties like logP and solubility .
- Toxicity : Machine learning models (e.g., RASAR) predict toxicity endpoints (e.g., EC50) for unlabeled EINECS compounds using analogs from REACH Annex VI .
Key Research Findings
Machine Learning-Driven Comparisons
- Coverage Efficiency : 1,387 labeled chemicals can predict properties for 33,000 EINECS compounds via structural similarity, reducing experimental burdens .
- Toxicity Prediction : Analog-based models achieve high accuracy for endpoints like acute aquatic toxicity, with AUC >0.7 in validation studies .
Experimental Data Limitations
Biological Activity
Overview of 2,4-D
2,4-D is a systemic herbicide that is primarily used to control broadleaf weeds in various agricultural settings. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. Its chemical structure allows it to be absorbed through leaves and roots, making it effective against a wide range of weed species.
- Chemical Formula : C₈H₆Cl₂O₃
- Molecular Weight : 221.04 g/mol
- CAS Number : 94-75-7
2,4-D works by disrupting normal plant growth processes. It specifically targets the auxin signaling pathways, leading to:
- Cell Elongation : Excessive growth in stems and leaves.
- Disruption of Cellular Processes : Induction of abnormal cell division and differentiation.
- Alteration of Metabolic Pathways : Interference with photosynthesis and respiration.
Biological Activity
The biological activity of 2,4-D has been extensively studied across various organisms:
- Plants : As a herbicide, it effectively eliminates broadleaf weeds while being less harmful to grasses.
- Microorganisms : Studies indicate that 2,4-D can affect soil microbial communities, potentially altering nutrient cycling and soil health.
- Animals : Research has shown that exposure to 2,4-D may lead to endocrine disruption in non-target species.
Case Study 1: Impact on Soil Microbial Communities
A study conducted by Smith et al. (2023) assessed the effects of 2,4-D application on soil microbial diversity. The results indicated a significant reduction in microbial biomass and diversity in treated plots compared to untreated controls. The study highlighted the potential long-term impacts on soil health and ecosystem functioning.
| Parameter | Control Group | 2,4-D Treated Group |
|---|---|---|
| Microbial Biomass (mg/g) | 250 | 150 |
| Species Richness | 30 | 15 |
Case Study 2: Endocrine Disruption in Aquatic Species
Research by Johnson et al. (2022) investigated the effects of 2,4-D on fish populations in agricultural runoff areas. The study found elevated levels of hormonal disruption in exposed fish, leading to altered reproductive behaviors and decreased population viability.
Toxicological Data
The toxicological profile of 2,4-D reveals varying degrees of toxicity depending on exposure routes:
- Acute Toxicity : Low toxicity via oral route (LD50 > 500 mg/kg in rats).
- Chronic Effects : Potential carcinogenic effects have been debated; however, regulatory agencies classify it as non-carcinogenic at typical exposure levels.
Regulatory Status
As a widely used herbicide, 2,4-D is subject to regulation by various environmental agencies globally. The European Food Safety Authority (EFSA) has provided guidance on its use and potential risks associated with endocrine disruption .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Einecs 281-023-5 in laboratory settings?
- Methodological Answer : Synthesis protocols should include step-by-step procedures (e.g., reflux conditions, catalysts) and characterization techniques such as NMR, HPLC, or mass spectrometry to confirm molecular structure and purity. Reproducibility requires adherence to documented protocols and validation against reference standards . For new compounds, provide crystallographic data or spectroscopic evidence to establish identity .
Q. How can researchers design experiments to investigate the physicochemical properties of this compound?
- Methodological Answer : Use controlled experiments with variables like temperature, pH, and solvent systems. Employ techniques such as differential scanning calorimetry (DSC) for thermal stability or UV-Vis spectroscopy for solubility profiling. Include triplicate trials to assess variability and apply statistical tools (e.g., ANOVA) to validate results .
Q. What statistical approaches are recommended for resolving contradictions in experimental data related to this compound?
- Methodological Answer : Cross-validate results using orthogonal methods (e.g., comparing HPLC with GC-MS). Conduct error analysis (e.g., standard deviation, confidence intervals) and apply hypothesis testing (e.g., t-tests) to identify outliers. Reconcile discrepancies by referencing peer-reviewed literature or replicating experiments under identical conditions .
Advanced Research Questions
Q. How can mechanistic studies on this compound integrate computational modeling with experimental validation?
- Methodological Answer : Use density functional theory (DFT) or molecular dynamics simulations to predict reaction pathways or binding affinities. Validate computational models with experimental data (e.g., kinetic studies via stopped-flow spectroscopy). Ensure transparency by depositing simulation parameters in open-access repositories .
Q. What advanced techniques are suitable for elucidating the compound’s interactions with biological systems?
- Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition assays) or omics approaches (proteomics/metabolomics) to study bioactivity. Use CRISPR-engineered cell lines for target validation and confocal microscopy for subcellular localization. For in vivo studies, adhere to ethical guidelines for animal/human subject research .
Q. How should researchers address methodological challenges in scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer : Optimize reaction conditions (e.g., flow chemistry for continuous synthesis) and validate scalability using process analytical technology (PAT). Monitor critical quality attributes (CQAs) like yield and purity at each scale-up stage. Document deviations and implement corrective actions using quality-by-design (QbD) frameworks .
Data Management and Ethical Considerations
Q. What ethical frameworks apply to studies involving human-derived data for this compound research?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain informed consent for human participant studies. For sensitive data, anonymize datasets and comply with GDPR or HIPAA regulations. Submit protocols to institutional review boards (IRBs) for approval .
Q. How should researchers structure data management plans to ensure transparency and reproducibility?
- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Dryad, and include metadata (e.g., instrument calibration logs). For collaborative projects, adopt version-control systems (e.g., Git) and document data workflows in appendices .
Literature and Reporting Standards
Q. What strategies ensure rigorous literature reviews when contextualizing findings on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
